Silver phosphide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silver phosphide is a chemical compound composed of silver and phosphate ions with the formula Ag3PO4 . It is a light-sensitive, yellow, water-insoluble compound . It is also used as a semiconductor in high power, high frequency applications and in laser diodes .

Synthesis Analysis

Silver phosphide can be synthesized by the reduction of metal compounds together with phosphate . This method requires high temperature. Reduction with phosphite, hypophosphite, or phosphine and the plasma reduction of phosphate can be carried out at lower temperatures, which leads to smaller metal phosphide particles and more active catalysts .

Molecular Structure Analysis

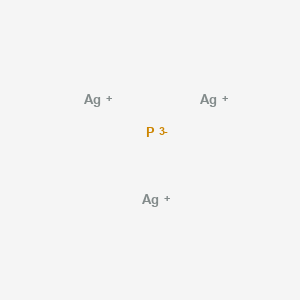

On a chemical level, silver phosphate is a salt consisting of silver cations (Ag+) and phosphate anions (PO43-) . The solid compound manifests in yellow crystals that are photosensitive .

Chemical Reactions Analysis

Metal phosphides, including silver phosphide, show excellent activity for hydrogenation reactions . For instance, nickel and rhodium phosphides catalyze the hydrogenation of acetylene to ethylene, while iron, cobalt, nickel, molybdenum, and tungsten phosphides are active catalysts in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) reactions .

Physical And Chemical Properties Analysis

Silver phosphate has a molecular weight of approximately 418.58 g/mol . It is notably insoluble in water but soluble in acids and ammonia . It generally appears as a yellow crystalline solid .

科学的研究の応用

Silver coordination compounds, including those with phosphines, show potential in medical applications. They possess properties like antibacterial, anti-inflammatory, and antiseptic activities, and could overcome drug resistance. However, most remain in an academic context with few approved for medical treatment (Medici et al., 2016).

Silver is widely used in wound dressings and medical devices as a broad-spectrum antibiotic. Its ionization in moisture and body fluids releases biologically active Ag+, which is absorbed into the systemic circulation. The study discusses silver's absorption, metabolism, and elimination in the human body (Lansdown, 2010).

The air-stable phosphide Ag6Ge10P12 was synthesized and its thermoelectric transport properties were studied. The material's semiconducting character and low thermal conductivity suggest potential in thermoelectric applications (Nuss et al., 2017).

The kinetics and mechanism of the phosphidation of silver at 450°C in phosphorus vapor were investigated. The study revealed the formation of single layers of AgP2, providing insights into surface reactions involving silver phosphide (Hirayama et al., 1992).

Gallium phosphide (GaP) and Ag/GaP nanoparticles were used to decompose organic dye in aqueous solutions under visible light. This suggests potential applications in photofunctional materials for waste-water cleaning (Zhang & Li, 2011).

A study on Aluminium phosphide poisoning utilized Silver nitrate (AgNO3) tests, indicating potential diagnostic applications in medical toxicology (Mital et al., 1992).

Silver-based antiproliferative compounds, including those with phosphine ligands, were synthesized and characterized. They showed potential in inhibiting cancer cell proliferation and disrupting cellular thiol-redox homeostasis (Dammak et al., 2020).

Management of Aluminum phosphide poisonings, involving the use of Silver nitrate tests, highlights the clinical importance of silver compounds in toxicology (Gurjar et al., 2011).

Safety And Hazards

While silver phosphate is generally not considered highly toxic, caution is still advised. Extended or excessive exposure to silver phosphate can lead to argyria, a condition characterized by skin discoloration due to silver deposition . Safety measures such as wearing appropriate personal protective equipment (PPE), including gloves and eye protection, are necessary when handling silver phosphate .

将来の方向性

The investigation of metal phosphides as catalysts for hydrotreating reactions continues to be a topic of considerable research . In recent years, the hydrodeoxygenation (HDO) properties of metal phosphides have begun attracting attention because of the importance of HDO processing for the upgrading of biomass feedstocks to renewable transportation fuels . This suggests that silver phosphide could have potential future applications in these areas.

特性

IUPAC Name |

trisilver;phosphorus(3-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ag.P/q3*+1;-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSJDTMGIPTVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[Ag+].[Ag+].[Ag+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.578 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver phosphide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)